2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-5-phenacyl-1,3-thiazol-4-one
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Overview
Description
2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-5-phenacyl-1,3-thiazol-4-one is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a phenacyl group, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-5-phenacyl-1,3-thiazol-4-one typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with phenacyl bromide under basic conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: It serves as a useful probe for studying various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-5-phenacyl-1,3-thiazol-4-one is not fully understood, but it is believed to involve the inhibition of key enzymes or receptors in biological systems. The compound may interact with molecular targets such as kinases or proteases, leading to the modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-thiazolylhydrazone: Similar structure but lacks the chlorophenyl group.
5-Phenacyl-2-thiazolylhydrazone: Similar structure but lacks the chlorophenyl group.
Uniqueness
The presence of the 4-chlorophenyl group in 2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-5-phenacyl-1,3-thiazol-4-one imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other thiazole derivatives and potentially more effective in certain applications.
Properties
IUPAC Name |
2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-5-phenacyl-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c19-14-8-6-12(7-9-14)11-20-22-18-21-17(24)16(25-18)10-15(23)13-4-2-1-3-5-13/h1-9,11,16H,10H2,(H,21,22,24)/b20-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQCNZQTZQYWTL-RGVLZGJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2C(=O)N=C(S2)NN=CC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)CC2C(=O)N=C(S2)N/N=C/C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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